2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
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Description
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
This compound and its derivatives have been extensively studied for their reactivity and potential in synthesizing a wide array of heterocyclic compounds. For instance, Kalogirou and Koutentis (2014) explored the reactions of selected 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, including morpholine, highlighting the formation of 3-amino-substituted derivatives in high yields, which illustrates the versatility of these compounds in synthetic organic chemistry (Kalogirou & Koutentis, 2014). Similarly, Chumachenko, Shablykin, and Brovarets (2014) reported on the interaction of 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)- and 5-(morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitriles with hydrazine hydrate, leading to the formation of novel cyclic compounds, which underscores the potential of morpholine derivatives in the synthesis of complex heterocyclic structures (Chumachenko, Shablykin, & Brovarets, 2014).
Coordination Chemistry
The interaction of these compounds with metal ions to form stable complexes offers insights into their application in coordination chemistry. Segl′a, Mikloš, Jamnický, and Šima (1999) explored the condensation of pyridine-2-carbonitrile with amino alcohols in the presence of Ni(II) salts, demonstrating the formation of complexes that could have implications in catalysis and material science (Segl′a, Mikloš, Jamnický, & Šima, 1999). These findings highlight the multifaceted roles that such compounds can play, not only as intermediates in organic synthesis but also in the development of coordination compounds with potential applications in various technological fields.
Potential as Intermediates
The structural motifs present in 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile derivatives make them promising candidates as intermediates for the synthesis of more complex molecules. For example, the work by Buryi, Dotsenko, Levashov, Lukina, Strelkov, Aksenov, Aksenova, and Netreba (2019) on the synthesis of 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles from acetylenic ketones and cyanothioacetamide in the presence of morpholine showcases the utility of these compounds in generating biologically relevant heterocycles, which could have implications in drug discovery and development (Buryi et al., 2019).
Properties
IUPAC Name |
2-(2-morpholin-4-ylethylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c13-10-11-2-1-3-14-12(11)15-4-5-16-6-8-17-9-7-16/h1-3H,4-9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOLIQNRYYEVQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=CC=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567826 |
Source
|
Record name | 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138310-93-7 |
Source
|
Record name | 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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